

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Spisulosine

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Compound of Interest

Compound Name: *Spisulosine*

Cat. No.: *B1684007*

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Introduction

Spisulosine, also known as ES-285, is a bioactive lipid molecule originally isolated from the marine clam *Spisula polynyma*. It is a structural analog of sphingosine, a fundamental component of sphingolipids that play crucial roles in cellular signaling.^{[1][2]} As an antineoplastic agent, **Spisulosine** has garnered significant interest in the scientific community for its potent antiproliferative activity across a broad spectrum of cancer cell lines.^[3] Its mechanism of action is closely tied to the modulation of the sphingolipid metabolic pathway, making it a valuable tool for cancer research and a potential candidate for drug development. This guide provides a detailed examination of its chemical structure, stereochemistry, physicochemical properties, biological activity, and the experimental protocols used for its synthesis and evaluation.

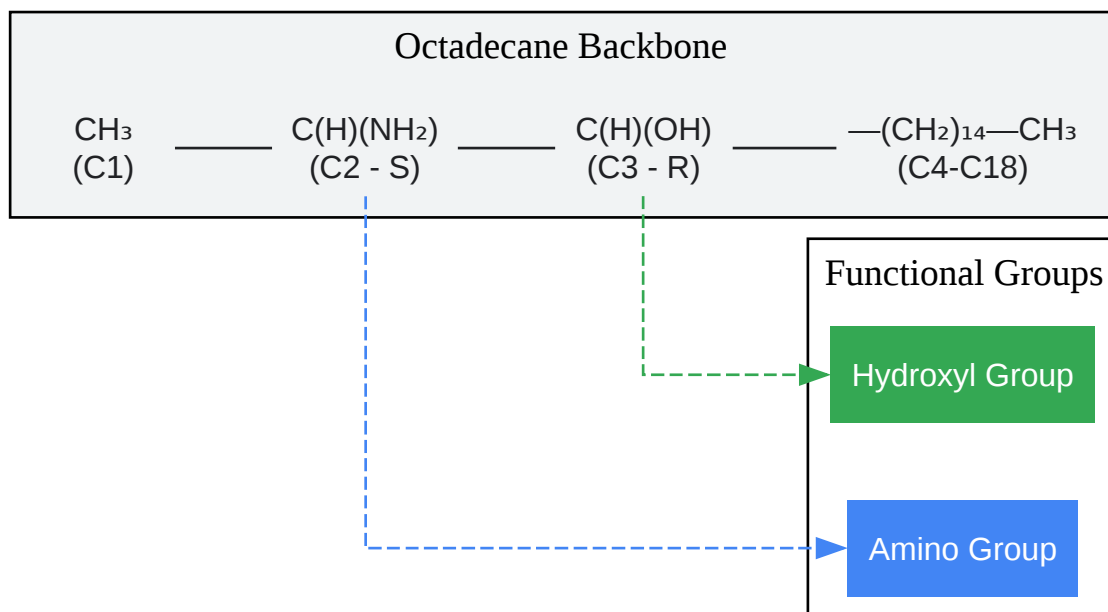
Chemical Structure and Stereochemistry

The precise chemical identity and three-dimensional arrangement of atoms in **Spisulosine** are critical to its biological function.

Structural Elucidation

Spisulosine is an 18-carbon amino alcohol. Its systematic IUPAC name is (2S,3R)-2-aminooctadecan-3-ol. The molecular formula is $C_{18}H_{39}NO$.^{[1][2]} The structure features a long aliphatic chain with two adjacent stereocenters at the C2 and C3 positions, bearing an amine and a hydroxyl group, respectively. The absolute configuration of these chiral centers is crucial

for its biological activity and has been confirmed as 2S, 3R.[1] This specific erythro configuration is a key feature of its stereochemistry.



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*A simplified representation of **Spisulosine**'s structure.*

Physicochemical Properties

The physicochemical properties of a compound are essential for understanding its behavior in biological systems and for formulation development. The properties of **Spisulosine** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₃₉ NO	[1][2]
Molecular Weight	285.5 g/mol	[1][2]
IUPAC Name	(2S,3R)-2-aminooctadecan-3-ol	[1]
Synonyms	ES-285, 1-deoxysphinganine, (+)-Spisulosine	[1]
CAS Number	196497-48-0	[1]
Computed XLogP3-AA	6.9	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	15	[1]

Biological Activity and Mechanism of Action

Antiproliferative Activity

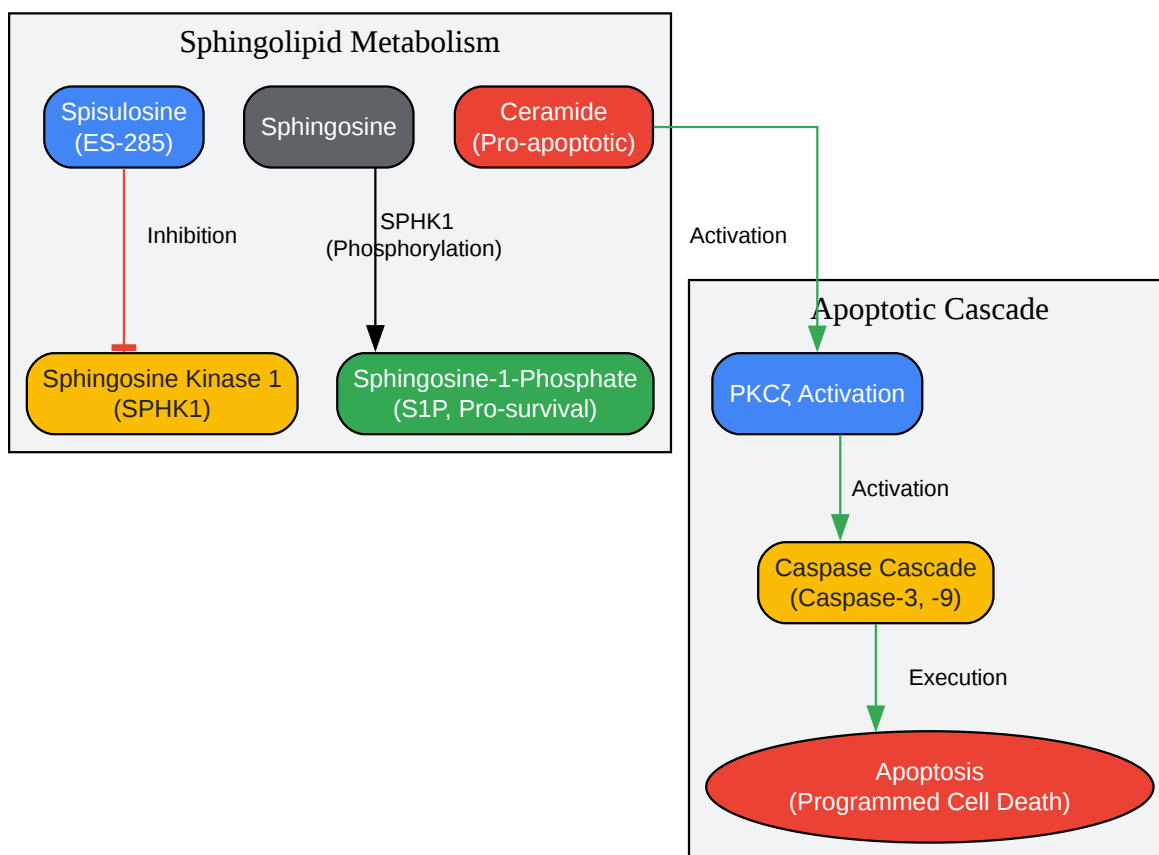
Spisulosine has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its efficacy is most pronounced in cell lines derived from breast, colon, and prostate cancers, as well as leukemia.

Cell Line	Cancer Type	Reported IC ₅₀	Source(s)
MCF-7	Breast Cancer	< 1 µM	[3]
HCT-116	Colon Cancer	< 1 µM	[3]
Caco-2	Colon Cancer	< 1 µM	[3]
Jurkat	T-cell Leukemia	< 1 µM	[3]
HeLa	Cervical Cancer	< 1 µM	[3]

Mechanism of Action

Spisulosine exerts its anticancer effects by intervening in the sphingolipid signaling pathway, a critical network that governs cell fate decisions like proliferation and apoptosis.

- **Inhibition of Sphingosine Kinase 1 (SPHK1):** **Spisulosine** acts as an inhibitor of SPHK1. This enzyme is responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. By blocking SPHK1, **Spisulosine** prevents the formation of S1P.
- **Ceramide Accumulation:** The inhibition of SPHK1 leads to the accumulation of its substrate, sphingosine, which can be subsequently acylated to form ceramide.^{[4][5][6]} Ceramide is a well-established pro-apoptotic second messenger.
- **PKC ζ Activation:** Elevated levels of ceramide lead to the activation of atypical Protein Kinase C zeta (PKC ζ).^[7]
- **Induction of Apoptosis:** The activation of PKC ζ and other downstream effectors triggers the apoptotic cascade, leading to programmed cell death. This process involves the activation of key executioner caspases, such as caspase-3 and caspase-9, and the mitochondrial pathway, evidenced by Bax translocation.^{[8][9][10]}



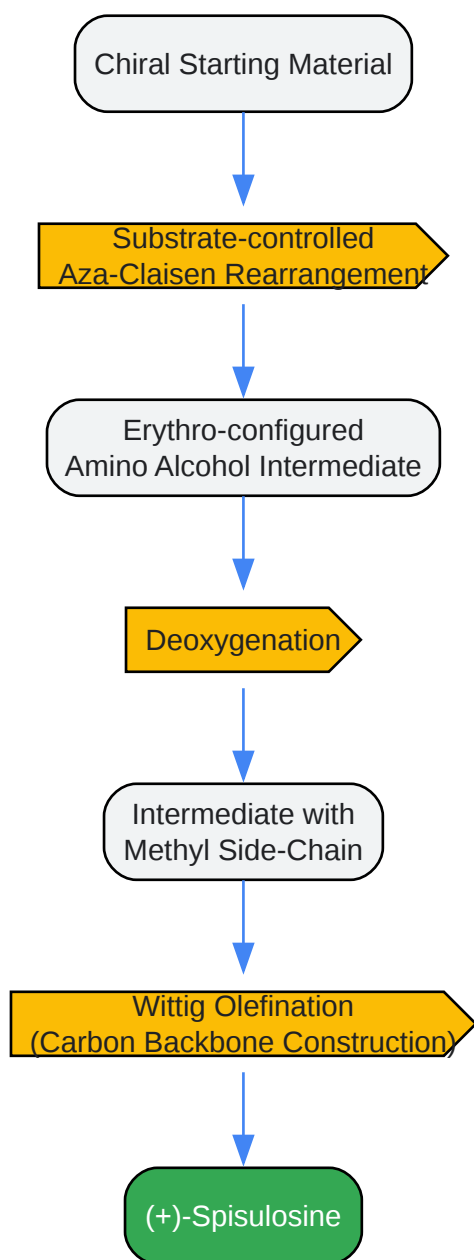
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***Spisulosine's** proposed mechanism of action via the sphingolipid pathway.*

Experimental Protocols

Total Synthesis of (+)-**Spisulosine**

The total synthesis of (+)-**Spisulosine** has been achieved, confirming its absolute stereochemistry. A common strategy relies on stereoselective reactions to establish the crucial erythro-configured amino alcohol motif.[3]



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*Key strategic steps in the total synthesis of (+)-**Spisulosine**.*

Methodology Outline:

- **Aza-Claisen Rearrangement:** The synthesis often begins with a chiral precursor. A substrate-controlled aza-Claisen rearrangement is employed to stereoselectively install the erythro-configured amino alcohol core.^[3] This^[3]^[3]-heterosigmatropic rearrangement is a key step in setting the C2 and C3 stereocenters.

- Deoxygenation: Following the rearrangement, a deoxygenation step is performed to create the methyl side-chain characteristic of the 1-deoxysphingoid base structure.[\[3\]](#)
- Wittig Olefination: The long aliphatic carbon backbone is constructed using a Wittig olefination. This reaction involves coupling a phosphonium ylide (derived from the long-chain alkyl portion) with an appropriate aldehyde intermediate to form the final carbon skeleton.[\[3\]](#)
- Purification: Final purification is typically achieved using column chromatography to yield the pure (+)-**Spisulosine**.

Cytotoxicity Assay (General Protocol)

The antiproliferative activity of **Spisulosine** is commonly determined using a colorimetric assay such as the MTT or SRB assay.[\[11\]](#)[\[12\]](#)

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing **Spisulosine** at various concentrations (typically a serial dilution from nanomolar to micromolar ranges). A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period, usually 48 to 72 hours, to allow the compound to exert its effect.
- Viability Assessment:
 - For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized with a solvent (e.g., DMSO or isopropanol).
 - For SRB Assay: Cells are fixed with trichloroacetic acid. The plate is then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. Unbound dye is washed away, and the bound dye is solubilized.

- **Data Acquisition:** The absorbance of each well is measured using a microplate reader at an appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).
- **IC₅₀ Calculation:** The absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Spisulosine is a marine-derived 1-deoxysphinganine with a defined (2S,3R) stereochemistry that is essential for its potent anticancer activity. Its mechanism of action, centered on the inhibition of SPHK1 and the subsequent induction of ceramide-mediated apoptosis, highlights the therapeutic potential of targeting the sphingolipid pathway. The successful total synthesis of **Spisulosine** has not only confirmed its structure but also provides a means for generating analogs for further structure-activity relationship studies. This detailed understanding of its chemistry and biology provides a solid foundation for researchers and drug development professionals exploring its potential as a novel chemotherapeutic agent.

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